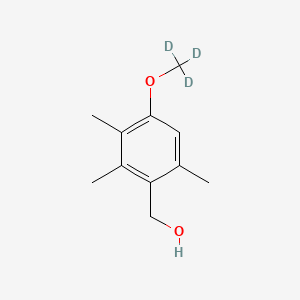

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 , also known by its chemical formula C11H13D3O2 , is a stable isotope-labeled compound. It is used primarily in proteomics research and related studies. The deuterium substitution in this compound provides a unique labeling pattern for tracking and identifying specific molecules in biological systems .

Synthesis Analysis

The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 involves the incorporation of deuterium atoms into the parent compound. While specific synthetic routes may vary, the deuterium labeling typically occurs during the late stages of synthesis. Researchers use deuterated reagents or precursors to introduce deuterium atoms into the desired position of the molecule. The resulting labeled compound serves as an essential tool for studying metabolic pathways, protein interactions, and drug metabolism .

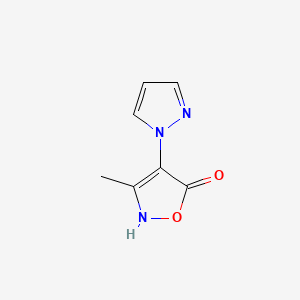

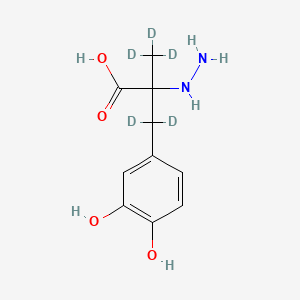

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 consists of a benzene ring with three methyl groups (CH3) and a methoxy group (OCH3) attached. The deuterium atom (D) replaces one of the hydrogen atoms in the benzyl alcohol moiety. The compound’s isotopic labeling ensures that it behaves similarly to the non-labeled version, allowing researchers to track its fate within biological systems .

Chemical Reactions Analysis

As an alcohol derivative, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 can participate in various chemical reactions typical of alcohols. These reactions include esterification, oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitutions. Researchers often employ these reactions to modify the compound for specific experimental purposes .

Direcciones Futuras

The application of deuterium-labeled compounds like 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 continues to expand. Researchers can explore its use in drug metabolism studies, proteomics, and metabolomics. Future directions may involve investigating its interactions with specific enzymes, transporters, and cellular pathways. Additionally, optimizing synthetic methods for large-scale production and exploring its potential therapeutic applications are areas of interest .

Propiedades

IUPAC Name |

[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSYOJIGAZHOLW-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662085 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 | |

CAS RN |

1189501-77-6 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)

![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)